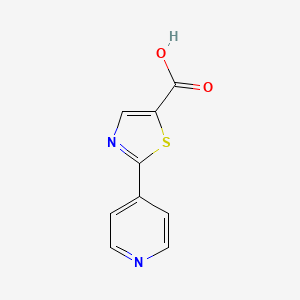

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOLVDGBKGGNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216867-46-8 |

Source

|

| Record name | 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid chemical properties

Technical Whitepaper: 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid

Executive Summary

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (CAS: 216867-46-8) is a critical heteroaromatic scaffold in modern medicinal chemistry. Distinct from its more common 4-methyl analog (CAS: 144060-98-0), this unsubstituted-4-position variant offers a lower molecular weight and reduced steric bulk, making it an ideal fragment for Fragment-Based Drug Discovery (FBDD).

This moiety serves as a bioisostere for biaryl systems and is frequently utilized to target ATP-binding pockets in kinases (e.g., VEGFR, EGFR) where the pyridine nitrogen acts as a key hydrogen bond acceptor. This guide details its physicochemical profile, precision synthesis via C5-lithiation versus Hantzsch cyclization, and downstream applications in angiogenesis inhibition.

Physicochemical Profile

The molecule exhibits zwitterionic character in neutral aqueous media due to the basicity of the pyridine nitrogen and the acidity of the carboxylic acid. This property significantly influences its solubility and purification protocols.

Table 1: Core Chemical Properties

| Property | Value | Notes |

| IUPAC Name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| CAS Number | 216867-46-8 | Note: 144060-98-0 is the 4-methyl analog |

| Molecular Formula | C₉H₆N₂O₂S | |

| Molecular Weight | 206.22 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| cLogP | ~1.4 - 1.8 | Moderate lipophilicity |

| pKa (Acid) | ~3.5 (COOH) | Deprotonated at physiological pH |

| pKa (Base) | ~5.2 (Pyridine N) | Protonated in acidic media |

| pKa (Thiazole) | ~2.5 (Thiazole N) | Weakly basic; rarely protonated in bio-assays |

| Solubility | DMSO, DMF, 1M NaOH | Poor in water/DCM due to zwitterionic lattice |

Structural Insight: The 1,3-thiazole ring acts as a spacer that orients the pyridine ring and the carboxylic acid (or its amide derivatives) at an angle of approximately 146°, providing a specific vector for engaging "hinge" regions in kinase domains.

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1] The choice depends on scale and available starting materials.

Route A: Modified Hantzsch Thiazole Synthesis (Scalable)

This is the preferred route for multi-gram synthesis but requires unstable aldehyde equivalents.

-

Precursor: Thioisonicotinamide (Pyridine-4-carbothioamide).

-

Reagent: Ethyl 2-chloro-3-oxopropionate (as sodium salt or acetal form). Note: Standard ethyl 2-chloroacetoacetate yields the 4-methyl analog.

-

Mechanism: Condensation followed by cyclodehydration.

Route B: C5-Selective Lithiation (Precision)

Best for late-stage functionalization or when high regiocontrol is required to avoid 4-substitution.

-

Starting Material: 2-(Pyridin-4-yl)thiazole.

-

Reagent: n-Butyllithium (n-BuLi), CO₂ (dry ice).

-

Key Challenge: Controlling regioselectivity. Kinetic lithiation at -78°C favors C5 over the more thermodynamically stable but sterically hindered C4 or the pyridine ring.

Experimental Protocol: C5-Lithiation Route

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Dissolution: Dissolve 2-(pyridin-4-yl)thiazole (1.0 eq) in anhydrous THF (0.2 M).

-

Cooling: Cool the solution to -78°C (acetone/dry ice bath).

-

Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.

-

Critical: Maintain internal temp < -70°C to prevent pyridine ring addition.

-

Color Change: Solution typically turns deep red/orange (lithiated species).

-

-

Quench: After 45 mins, bubble excess anhydrous CO₂ gas through the solution (or pour onto crushed dry ice).

-

Workup: Allow to warm to RT. Quench with 1M HCl to pH 3-4. The zwitterionic product precipitates. Filter and wash with cold water/ether.

Synthesis Workflow Diagram

Caption: Figure 1. Dual synthetic pathways.[2] Top: Modified Hantzsch synthesis. Bottom: C5-Lithiation route.

Reactivity & Derivatization

Amide Coupling (Drug Design)

The carboxylic acid is rarely the final drug; it is a handle for amide coupling.

-

Reagents: HATU or T3P are recommended over EDC/NHS due to the basic pyridine nitrogen, which can interfere with carbodiimide intermediates.

-

Self-Validation: Monitor reaction via LCMS. The product peak should show a distinct UV shift due to the extended conjugation of the amide.

Decarboxylation Risk

Thiazole-5-carboxylic acids are prone to thermal decarboxylation if heated above 150°C in acidic media.

-

Mitigation: Perform ester hydrolysis (if starting from ester) at moderate temperatures (≤60°C) using LiOH/THF/Water.

Biological Applications: Angiogenesis Inhibition

This scaffold is a pharmacophore for VEGFR-2 (KDR) inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the "hinge region" cysteine residue (e.g., Cys919 in VEGFR-2), while the thiazole ring positions the amide tail into the hydrophobic back pocket.

Pharmacophore Logic:

-

Hinge Binder: Pyridine Nitrogen (Acceptor).

-

Spacer: Thiazole Ring (Rigid, planar).

-

Solvent Front/Back Pocket: Amide substituent (Variable region for selectivity).

Signaling Pathway Diagram

Caption: Figure 2. Mechanism of Action. The scaffold blocks ATP binding at VEGFR-2, halting the angiogenic signaling cascade.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use a fume hood. Avoid dust formation. The zwitterionic powder can be electrostatic.

-

Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidative degradation of the thiazole ring.

References

-

PubChem. 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (Analog Reference). National Library of Medicine. Available at: [Link]

-

Scientific Reports. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth. Nature Publishing Group, 2016. Available at: [Link]

-

Journal of Organic Chemistry. Selective lithiation of 2-methyloxazoles (Methodology Reference). ACS Publications, 1999. Available at: [Link]

Sources

The Therapeutic Renaissance of Thiazole-5-Carboxylic Acid Scaffolds

This guide provides a rigorous technical analysis of Thiazole-5-Carboxylic Acid scaffolds, a privileged structural motif in medicinal chemistry distinct from its more common regioisomer, the thiazole-4-carboxylic acid (found in Febuxostat).

Technical Whitepaper for Medicinal Chemists & Drug Developers

Executive Summary: The Regioisomeric Advantage

While thiazole-4-carboxylic acid derivatives have achieved blockbuster status (e.g., Febuxostat for hyperuricemia), the thiazole-5-carboxylic acid regioisomer represents an under-exploited chemical space with distinct electronic and steric profiles. This scaffold offers unique vectors for hydrogen bonding and pi-stacking, making it a "privileged structure" for targeting metalloenzymes (Xanthine Oxidase), kinases (c-Met, VEGFR2), and lipid modulators (MAGL).

This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of the 5-COOH scaffold, providing reproducible protocols for researchers.

Synthetic Architectures & Accessibility

The construction of the thiazole-5-carboxylic acid core requires specific regiochemical control, differing from the standard Hantzsch synthesis of 4-substituted thiazoles.

Retrosynthetic Logic

The primary route involves the condensation of

Figure 1: Retrosynthetic pathway for Thiazole-5-Carboxylic Acid scaffolds via modified Hantzsch Cyclization.

Critical Synthetic Considerations

-

Regioselectivity: The use of

-chloro- -

C2-Functionalization: The C2 position is the primary vector for diversity. Using thiourea yields a 2-amino group (amenable to acylation/sulfonylation), while thiobenzamides yield 2-aryl derivatives.

-

Solubility: The free acid (5-COOH) often has poor solubility in non-polar solvents; conversion to the ethyl ester or amide is standard for purification.

Core Therapeutic Domain: Xanthine Oxidase (XO) Inhibition

The most validated application of thiazole-5-carboxylic acids is in the treatment of gout and hyperuricemia. These compounds act as non-purine XO inhibitors (NPXOs).

Mechanism of Action

Unlike allopurinol (a purine analogue), thiazole-5-carboxylic acids bind to the molybdenum-pterin center of XO via the carboxylate group, while the C2-substituent occupies the hydrophobic channel.

-

Key Interaction: The C5-COOH forms hydrogen bonds with Glu802 and Arg880 in the active site.

-

Potency Driver: A hydrophobic aryl group at C2 (connected via an amide linker) maximizes pi-pi stacking with Phe914.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potential of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives compared to Febuxostat.

| Compound ID | C2 Substituent (R) | C4 Substituent | XO IC50 (µM) | Potency vs. Febuxostat |

| Ref (Febuxostat) | (Thiazole-4-COOH) | - | 0.02 | 1.0x |

| TZ-5-01 | Phenyl (Benzamido) | Methyl | 1.25 | ~0.01x |

| TZ-5-02 | 4-Fluoro-phenyl | Methyl | 0.57 | ~0.04x |

| TZ-5-03 | 4-Chloro-phenyl | Methyl | 0.91 | ~0.02x |

| TZ-5-04 | 3,4-Dimethoxy-phenyl | Methyl | 0.45 | ~0.05x |

Data synthesized from recent medicinal chemistry literature [1, 2].[1][2][3][4][5][6][7][8] While less potent than Febuxostat, the 5-COOH series offers a different metabolic profile and avoids certain hypersensitivity reactions associated with purine analogues.

Figure 2: Pharmacophore map for Xanthine Oxidase inhibition. The C5-COOH is the "warhead," while C2 dictates selectivity.

Emerging Applications: Oncology & Kinase Inhibition

Beyond metabolic disease, the scaffold is gaining traction in oncology, specifically as a bioisostere in kinase inhibitors.

c-Met and VEGFR2 Targeting

Recent studies have identified thiazole-5-carboxamides as potent inhibitors of c-Met (Hepatocyte Growth Factor Receptor).

-

Design Strategy: Replacing the quinoline core of traditional c-Met inhibitors with a thiazole-5-carboxamide reduces molecular weight while maintaining critical H-bond donor/acceptor motifs.

-

Sunitinib Analogues: 5-fluoro-2-oxindole derivatives linked to thiazole-5-carboxylic acid show GI50 values < 1.0 µM against Non-Small Cell Lung Cancer (EKVX) and Breast Cancer (MDA-MB-468) lines [3].

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL regulates the endocannabinoid system and promotes cancer cell aggressiveness.[4]

-

Lead Compound: 2-amino-4-methylthiazole-5-carboxylates have demonstrated IC50 values as low as 37 nM against MAGL [4].[4]

-

Significance: This represents a non-covalent, reversible inhibition mechanism, reducing the risk of off-target toxicity seen with covalent irreversible inhibitors.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A foundational protocol for accessing the 5-COOH scaffold.

Reagents:

-

Ethyl 2-chloroacetoacetate (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: Dissolve thiourea (10 mmol, 0.76 g) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add ethyl 2-chloroacetoacetate (10 mmol, 1.64 g) dropwise over 10 minutes.

-

Cyclization: Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 6:4).

-

Workup: Cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate.

-

Neutralization: Pour the mixture into ice water (50 mL) and neutralize with saturated NaHCO3 solution to pH 8.

-

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water.

-

Yield: Typical yield 80–90%. M.P. 174–176°C.

Protocol B: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Self-validating assay to determine IC50.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (Substrate)

-

Phosphate Buffer (pH 7.5)

-

Test Compounds (dissolved in DMSO)[7]

Workflow:

-

Preparation: Prepare 50 mM phosphate buffer (pH 7.5). Dissolve Xanthine to 150 µM.

-

Incubation: Mix 10 µL of test compound (varying concentrations) with 10 µL of XO enzyme (0.1 units/mL) and 180 µL buffer. Incubate at 25°C for 10 mins.

-

Initiation: Add 50 µL of Xanthine substrate solution.

-

Measurement: Monitor the increase in absorbance at 290 nm (formation of uric acid) for 10 minutes using a kinetic microplate reader.

-

Calculation: % Inhibition =

. -

Validation: Run Allopurinol or Febuxostat as a positive control. Valid IC50 for Allopurinol should be ~2–5 µM under these conditions.

References

-

ResearchGate:

-

MDPI:

-

PubMed (NIH):

-

PubMed (NIH):

-

ChemicalBook:

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kuey.net [kuey.net]

- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 8. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Pyridyl Thiazoles

Foreword: The 2-Pyridyl Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 2-pyridyl thiazole core is a quintessential example of such a scaffold. This heterocyclic system, formed by the fusion of a pyridine and a thiazole ring, is not merely a synthetic curiosity but a cornerstone in the development of potent and selective therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and conformational rigidity make it an ideal starting point for designing inhibitors of kinases, modulators of protein-protein interactions, and antimicrobial and anticancer agents.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal analysis of the structure-activity relationships (SAR) that govern the biological effects of 2-pyridyl thiazole derivatives. We will dissect the molecule, explore the impact of specific structural modifications, and provide field-proven insights into the experimental choices that drive successful discovery campaigns.

The Architectural Blueprint: Core Structure and Key Modification Points

The therapeutic potential of a 2-pyridyl thiazole derivative is profoundly influenced by the nature and position of its substituents. Understanding the molecule's key regions is fundamental to rational drug design. We can deconstruct the scaffold into three primary zones for SAR analysis: the Pyridine Ring, the Thiazole Ring, and the Linker/Substituent Moiety at the 2-position of the thiazole.

Caption: Key zones for SAR exploration on the 2-pyridyl thiazole scaffold.

SAR Analysis in Anticancer Drug Discovery

The 2-pyridyl thiazole scaffold is a prolific source of anticancer agents, with derivatives showing activity against numerous cancer cell lines and targeting various oncogenic pathways.[4][5]

Kinase Inhibition: A Dominant Mechanism

Many 2-pyridyl thiazole compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6]

-

Transforming Growth Factor-β Type 1 Receptor (ALK5): A series of 5-(pyridin-2-yl)thiazoles were evaluated as ALK5 inhibitors. The SAR study revealed that substitution at the 6-position of the pyridine ring was critical. For instance, replacing a hydrogen with a methyl or ethyl group significantly enhanced inhibitory activity.[7] Specifically, compounds like 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide showed over 95% inhibition at a low concentration of 0.1 µM.[7] This suggests the 6-position substituent on the pyridine ring likely engages a specific hydrophobic pocket in the ALK5 active site.

-

Checkpoint Kinase 1 (Chk1): Pyridyl aminothiazoles have been developed as potent, ATP-competitive inhibitors of Chk1.[8] A key finding was that modifying the 2-amino group of the thiazole with an ethylenediamine amide linker led to compounds with picomolar potency and exceptionally slow dissociation rates (high residence times).[8] This highlights the importance of the C2-substituent in establishing durable interactions, including multiple hydrogen bonds with the enzyme backbone, which can translate to improved cellular efficacy.[8][9]

-

Other Kinases (CDKs, B-RAF, etc.): The versatility of the scaffold allows it to target other kinases like cyclin-dependent kinases (CDKs) and B-RAF.[6] For B-RAFV600E, thiazole derivatives with a phenyl sulfonyl group have shown nanomolar inhibitory activity, outperforming the standard drug dabrafenib.[6]

Cytotoxicity and Apoptosis Induction

Beyond specific kinase targets, many derivatives exhibit broad cytotoxic effects against cancer cell lines.

-

Substitutions on the Thiazole Ring: In a study targeting A549 lung cancer cells, a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazoles were synthesized. Enhanced activity was observed with bulky, electron-rich substituents like 2,5-dimethoxyphenyl and 4,4'-biphenyl at the 4-position of the thiazole ring.[10] The most potent compounds induced apoptosis through mitochondrial pathways, confirmed by caspase-3 activation.[10]

-

Influence of the Pyridine Isomer: The position of the nitrogen within the pyridine ring (2-pyridyl, 3-pyridyl, or 4-pyridyl) can significantly impact activity. While 2-pyridyl and 4-pyridyl derivatives often show similar cytotoxicity, certain 3-pyridyl derivatives have demonstrated enhanced potency.[10] This choice is critical as it dictates the primary hydrogen bond vector presented by the core scaffold.

-

Effect of Linker and Terminal Groups: A study on pyridine-thiazole hybrids revealed that the introduction of a pyrazoline moiety can lead to a loss of antitumor effect compared to analogues with a propenone linker.[11] Conversely, adding an ethyl carboxylate group at the C5-position of a thiazolin-4-one ring enhanced cytotoxic effectiveness toward MCF-7 (breast) and HepG2 (liver) cancer cells.[1]

The table below summarizes the cytotoxic activity of selected 2-pyridyl thiazole derivatives, illustrating key SAR trends.

| Compound ID | Core Structure | Substitutions | Target Cell Line | IC50 (µM) | Key SAR Insight | Reference |

| 2f | 4-Aryl-2-(hydrazinyl)thiazole | 4-position: 2,5-dimethoxyphenyl; Pyridine: 3-pyridyl | A549 (Lung) | < 12.65 µg/mL | Bulky, electron-donating groups at thiazole C4 enhance activity. | [10] |

| 2m | 4-Aryl-2-(hydrazinyl)thiazole | 4-position: 4-bromophenyl; Pyridine: 3-pyridyl | A549 (Lung) | < 12.65 µg/mL | Halogen substitution at C4 is well-tolerated and potent. | [10] |

| Compound 4 | Pyridine-thiazole hybrid | 2-fluorophenylpropenone at thiazole C5 | MCF-7 (Breast) | < 7.8 | The propenone linker is crucial for high cytotoxic activity. | [11] |

| Compound 7 | Pyridine-thiazolin-4-one | Ethyl carboxylate at thiazole C5 | MCF-7 (Breast) | 5.36 | Small ester group at C5 significantly boosts potency. | [1] |

| 15i | 5-(pyridin-2-yl)thiazole | Pyridine: 6-methyl; Thiazole C4: quinoxaline; Thiazole C2: aminomethylbenzamide | HaCaT (Reporter Assay) | >95% Inh. @ 0.1 µM | Small alkyl group at pyridine 6-position is critical for ALK5 inhibition. | [7] |

SAR in Antimicrobial Drug Discovery

The 2-pyridyl thiazole scaffold is also a valuable template for developing novel antimicrobial agents to combat the growing threat of drug resistance.[12][13]

-

Antibacterial Activity: SAR studies on 2-pyridyl-thiazoles have identified key features for activity against both Gram-positive and Gram-negative bacteria. Often, these compounds are part of larger hybrid molecules, where the 2-pyridyl thiazole moiety is "clubbed" with other heterocyclic systems like pyrazoline or pyrazole.[12][13] The nature of the substituents on these adjoined rings plays a significant role in determining the minimum inhibitory concentrations (MICs). For example, in a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, various substituents on the pyrazoline ring led to potent activity (MICs = 0.03–7.81 µg/mL) against S. pneumoniae and S. epidermidis.[13]

-

Antimycobacterial and Antiplasmodial Activity: A series derived from a 2-amino-4-(2-pyridyl)thiazole scaffold was optimized for activity against Mycobacterium tuberculosis and Plasmodium falciparum.[14] Optimal antimycobacterial activity was achieved with a 2-pyridyl ring at the C4-position of the thiazole and a substituted phenyl ring connected via an amide linker at the C2-amino position. For antiplasmodial activity, hydrophobic, electron-withdrawing groups on the terminal phenyl ring were found to be most effective.[14] This demonstrates how fine-tuning the electronics and lipophilicity of the peripheral substituents can dial in selectivity for different pathogens.

Experimental Protocols: A Self-Validating System

Trustworthy SAR data is built upon robust and reproducible experimental protocols. Below are methodologies for the synthesis and biological evaluation central to a 2-pyridyl thiazole discovery program.

Synthesis Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone method for constructing the thiazole ring, involving the cyclocondensation of a thioamide with an α-haloketone.

Caption: General workflow for Hantzsch synthesis of 2-pyridyl thiazoles.

Detailed Protocol:

-

Reaction Setup: To a solution of an appropriately substituted α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added 1-(pyridin-2-yl)thiourea (1.0-1.2 eq).

-

Cyclocondensation: The reaction mixture is heated to reflux (typically 60-80°C) for 2-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.[1]

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The final structure is unequivocally confirmed using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.[10]

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for anticancer activity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized 2-pyridyl thiazole compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in cell culture medium, and cells are treated with a range of concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Cisplatin, Doxorubicin) are included.[1][10]

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated by plotting a dose-response curve.[15]

Conclusion and Future Outlook

The 2-pyridyl thiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research demonstrates that its biological activity can be precisely modulated through systematic chemical modifications. Key SAR takeaways include the critical role of substituents at the C4 and C5 positions of the thiazole ring for steric interactions, the importance of the C2-linker and terminal groups for potency and target engagement, and the influence of the pyridine ring's substitution pattern on selectivity and physicochemical properties.

Future efforts will likely focus on developing compounds with improved kinase selectivity profiles to minimize off-target effects and on creating novel hybrid molecules that can address complex diseases through multi-target engagement. As our understanding of the structural biology of new targets grows, the rational design of next-generation 2-pyridyl thiazole therapeutics will continue to be a fruitful and impactful endeavor.

References

-

Bîcu, E., & Uivarosi, V. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 93. [Link][12][13]

-

Bîcu, E., & Uivarosi, V. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]

-

Karaman, M., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link][10]

-

De Pádova, M., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 673-677. [Link][14]

-

Suzuki, T., et al. (1998). 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. II. Structure-activity relationships and active configuration of 2-(3-pyridyl)thiazolidine-4-carboxamides as platelet-activating factor receptor antagonists. Chemical & Pharmaceutical Bulletin, 46(9), 1468-1473. [Link]

-

Kovalenko, S., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1152. [Link][11]

-

Bondock, S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102989. [Link][1]

-

Kim, D. K., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-2127. [Link][7]

-

Al-Ostath, R. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35327-35350. [Link][6]

-

Kumar, R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Therapy, 17(2), 125-144. [Link]

-

Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea. [Link][15]

-

Al-Malki, J. F., & El-Sharkawy, K. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3991. [Link][2]

-

Dudkin, V. Y., et al. (2012). Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. Bioorganic & Medicinal Chemistry Letters, 22(7), 2609-2612. [Link][8]

-

Dudkin, V. Y., et al. (2012). Pyridyl aminothiazoles as potent Chk1 inhibitors: optimization of cellular activity. Bioorganic & Medicinal Chemistry Letters, 22(7), 2613-2619. [Link][9]

-

(2021). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link][3]

-

Sharma, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link][4]

-

Borys, K. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Materials, 15(17), 5978. [Link]

-

Sharma, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link][5]

Sources

- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridyl aminothiazoles as potent Chk1 inhibitors: optimization of cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. theaspd.com [theaspd.com]

Methodological & Application

Application Notes & Protocols: Robust Amide Coupling of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Abstract

This comprehensive guide provides detailed protocols and expert insights for the successful amide coupling of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical role of amide bond formation in drug discovery, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring researchers can adapt and troubleshoot these procedures effectively. We present two field-proven protocols utilizing distinct classes of coupling reagents—a carbodiimide-based method (EDC/HOBt) and a high-efficiency uronium salt-based method (HATU)—to provide flexibility for various synthetic challenges, from routine library synthesis to complex target-oriented projects.

Introduction: The Significance of the Pyridinyl-Thiazole Scaffold

The 2-(Pyridin-4-yl)-1,3-thiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3][4] The ability to readily derivatize the C5-carboxylic acid position through the formation of a stable amide linkage is a cornerstone of structure-activity relationship (SAR) studies.[5][6] Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of chemical space by coupling a diverse array of amine building blocks.[5][6]

Given the electronic nature of the heterocyclic system, achieving high-yield, clean conversions requires carefully optimized protocols. This guide provides researchers with the necessary tools and rationale to confidently execute these critical transformations.

Foundational Principles of Amide Coupling

The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the activation of the carboxylic acid.[5] This is achieved by converting the hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent is paramount and dictates the reaction's efficiency, speed, and the preservation of stereochemical integrity if chiral centers are present.[5]

Classes of Coupling Reagents

-

Carbodiimides (e.g., EDC, DCC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be prone to side reactions, including racemization and formation of a stable N-acylurea byproduct.[8] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are almost always used. HOBt traps the O-acylisourea to form an active ester intermediate, which is more stable yet still highly reactive towards the amine, effectively suppressing racemization and improving yields.[8][9][10]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents developed.[11][12] HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[11][13][14] The embedded 1-hydroxy-7-azabenzotriazole (HOAt) moiety is superior to HOBt in accelerating the reaction and minimizing racemization, making HATU particularly effective for sterically hindered substrates or challenging couplings.[11][15][16]

Experimental Protocols

The following protocols have been optimized for the coupling of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid with a generic primary or secondary amine. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amine nucleophiles. The use of HOBt is critical for preventing side reactions and ensuring high efficiency.[9][10]

Data Presentation: Reagent Stoichiometry

| Reagent | Equivalents | Molar Amount (for 1 mmol scale) |

| 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | 1.0 | 1.0 mmol |

| Amine (R¹R²NH) | 1.1 | 1.1 mmol |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 | 1.2 mmol |

| HOBt (1-Hydroxybenzotriazole) | 1.2 | 1.2 mmol |

| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 2.5 | 2.5 mmol |

| Anhydrous DMF | - | 5-10 mL (to 0.1-0.2 M) |

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely.

-

Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 5 minutes.

-

Base Addition: Add DIPEA or TEA (2.5 eq) to the mixture.

-

Activation: Stir the reaction mixture at room temperature (20-25 °C) for 20-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.[10]

-

Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: High-Efficiency HATU Mediated Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered amines, electron-deficient amines, or when rapid reaction times are desired.[11][12]

Data Presentation: Reagent Stoichiometry

| Reagent | Equivalents | Molar Amount (for 1 mmol scale) |

| 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | 1.0 | 1.0 mmol |

| Amine (R¹R²NH) | 1.1 | 1.1 mmol |

| HATU | 1.1 | 1.1 mmol |

| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 2.5 | 2.5 mmol |

| Anhydrous DMF | - | 5-10 mL (to 0.1-0.2 M) |

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolution: Add anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 eq) to the solution.

-

Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step is crucial for forming the reactive OAt-active ester.[11][17]

-

Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Reactions with HATU are often complete within 1-4 hours.[12][18] Monitor by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with 5% aqueous LiCl solution (2x, to help remove DMF), followed by saturated aqueous NaHCO₃ (2x), and brine (1x).[18]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product via column chromatography on silica gel.

Visualization of Key Processes

To better illustrate the experimental design and chemical transformations, the following diagrams are provided.

Caption: General experimental workflow for amide coupling.

Caption: Simplified mechanism of EDC/HOBt mediated coupling.

Troubleshooting Common Issues

| Problem Observed | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of the amine (e.g., electron-deficient anilines).[19] 3. Degradation of coupling reagent due to moisture. | 1. Ensure pre-activation step is allowed sufficient time. 2. Switch to a more powerful coupling reagent like HATU.[19] For very unreactive amines, gentle heating (40-50 °C) may be required. 3. Use fresh, anhydrous solvents and new bottles of coupling reagents. |

| Formation of Byproducts | 1. (EDC/HOBt) Formation of N-acylurea if HOBt is omitted or insufficient.[8] 2. (HATU) Guanidinylation of the amine if HATU is used in large excess.[12] | 1. Always use at least 1.0 equivalent of HOBt with EDC. 2. Use a slight excess (1.1-1.2 eq) of HATU, not a large excess. Ensure the amine is added after the pre-activation step. |

| Difficulty in Purification | 1. Byproduct from the coupling reagent (e.g., dicyclohexylurea from DCC is hard to remove). 2. Residual DMF in the crude product. | 1. Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous work-up.[8] 2. Perform washes with 5% LiCl or multiple brine washes to effectively remove DMF before chromatography.[18] |

Conclusion

The successful synthesis of amide derivatives from 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid is readily achievable through the careful selection of coupling reagents and adherence to optimized protocols. The EDC/HOBt method offers a reliable and economical route for general applications, while the HATU protocol provides a powerful alternative for more demanding substrates, ensuring high efficiency and purity. By understanding the mechanistic principles behind these transformations and anticipating potential challenges, researchers can confidently and effectively generate diverse libraries of amide compounds to advance drug discovery programs.

References

-

Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). Retrieved February 24, 2026, from [Link]

-

Wenxuecity. (2023, January 1). HATU coupling. Retrieved February 24, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 24, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved February 24, 2026, from [Link]

-

Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved February 24, 2026, from [Link]

- Sureshbabu, V. V., & Narendra, N. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 10, 1693–1700.

-

Wikipedia. (n.d.). HATU. Retrieved February 24, 2026, from [Link]

-

Organic Communications. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved February 24, 2026, from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 24, 2026, from [Link]

-

Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved February 24, 2026, from [Link]

-

Journal of Pharmaceutical Research International. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved February 24, 2026, from [Link]

-

Arabian Journal of Chemistry. (2020, November 30). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved February 24, 2026, from [Link]

-

amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved February 24, 2026, from [Link]

-

Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved February 24, 2026, from [Link]

-

Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved February 24, 2026, from [Link]

-

PubMed. (2014, January 15). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Retrieved February 24, 2026, from [Link]

-

ACS Omega. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved February 24, 2026, from [Link]

-

ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved February 24, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hepatochem.com [hepatochem.com]

- 6. growingscience.com [growingscience.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. bachem.com [bachem.com]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HATU coupling | www.wenxuecity.com [wenxuecity.com]

- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Leveraging 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid for Advanced Metal-Organic Frameworks in Drug Delivery

Introduction: A Strategic Ligand for Next-Generation MOFs

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for therapeutic applications, largely due to their exceptional porosity, tunable structures, and high drug loading capacities.[1][2] The rational design of MOFs for biomedical applications hinges on the judicious selection of organic ligands, which dictate the framework's architecture, stability, and functionality.[3] This document introduces 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (py-tz-COOH) as a strategic ligand for the synthesis of advanced MOFs, particularly for applications in drug delivery.

The py-tz-COOH ligand offers a unique combination of coordination sites: a pyridine nitrogen, a thiazole nitrogen, and a carboxylic acid group. This trifunctional nature allows for the construction of robust and diverse MOF architectures with various metal ions. The presence of the sulfur and nitrogen-rich thiazole ring not only enhances the coordination potential but also provides specific sites for interaction with guest molecules, including therapeutic agents.[4] Furthermore, the inherent fluorescence of some thiazole-containing ligands opens up possibilities for developing MOFs with built-in sensing and imaging capabilities.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of py-tz-COOH in MOF synthesis. We will detail the synthesis of the ligand itself, followed by a robust protocol for the preparation of a representative MOF. Finally, we will explore the application of these novel materials in drug delivery, supported by field-proven insights and methodologies.

Part 1: Synthesis of the Ligand - 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (py-tz-COOH)

The synthesis of py-tz-COOH is a critical first step. The following protocol is a modified Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.[6]

Experimental Protocol: Ligand Synthesis

Materials:

-

Isonicotinamide

-

Ethyl bromopyruvate

-

Lawesson's reagent

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Deionized water

Procedure:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinamide (1 equivalent) in anhydrous ethanol. Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring. The reaction mixture will typically change color. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Thiazole Ring Formation: After cooling the reaction to room temperature, add ethyl bromopyruvate (1.1 equivalents) dropwise. Stir the mixture at room temperature for 12-18 hours. The formation of a precipitate is expected.

-

Saponification: To the reaction mixture, add a solution of sodium hydroxide (2.5 equivalents) in deionized water. Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 using concentrated hydrochloric acid. The py-tz-COOH product will precipitate out of the solution.

-

Purification: Filter the crude product and wash thoroughly with cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture.

-

Drying and Characterization: Dry the purified white to off-white solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Synthesis of a Representative MOF: [Zn₂(py-tz-COO)₂(H₂O)₂]·(guest)

This section details the solvothermal synthesis of a zinc-based MOF using the py-tz-COOH ligand. Solvothermal methods are widely employed for MOF synthesis as they promote the growth of high-quality crystals.[7] The choice of zinc is strategic due to its biocompatibility, making the resulting MOF suitable for drug delivery applications.[3]

Experimental Protocol: MOF Synthesis

Materials:

-

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (py-tz-COOH)

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Reagent Preparation: In a 20 mL glass vial, dissolve py-tz-COOH (0.2 mmol) and Zinc(II) nitrate hexahydrate (0.2 mmol) in a solvent mixture of DMF (8 mL) and ethanol (2 mL).

-

Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 100°C for 72 hours.

-

Crystal Formation and Isolation: After the reaction is complete, allow the oven to cool down to room temperature slowly. Colorless, block-shaped crystals of the MOF should be visible.

-

Washing and Activation: Carefully decant the mother liquor and wash the crystals with fresh DMF three times to remove any unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the high-boiling DMF solvent within the pores.

-

Drying: Decant the ethanol and dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-80°C) to remove the solvent molecules from the pores, a process known as activation.

-

Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine its surface area and porosity.

Caption: Workflow for the solvothermal synthesis of a py-tz-COOH based MOF.

Part 3: Application in Drug Delivery

The porous nature and tunable functionality of py-tz-COOH based MOFs make them excellent candidates for drug delivery systems.[8][9] The following protocol outlines a general procedure for loading a model drug, such as 5-fluorouracil (5-FU), into the synthesized MOF and studying its release profile.

Experimental Protocol: Drug Loading and Release

Materials:

-

Activated py-tz-COOH based MOF

-

5-Fluorouracil (5-FU)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Methanol

-

UV-Vis Spectrophotometer

Drug Loading:

-

Immerse a known amount of the activated MOF (e.g., 50 mg) in a concentrated solution of 5-FU in methanol (e.g., 5 mg/mL).

-

Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.

-

Centrifuge the mixture to separate the drug-loaded MOF from the solution.

-

Wash the drug-loaded MOF with fresh methanol to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

To determine the drug loading efficiency, measure the concentration of 5-FU in the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of 5-FU.

Drug Release Study:

-

Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 10 mL) at both physiological pH (7.4) and a slightly acidic pH (5.5) to simulate the tumor microenvironment.

-

Maintain the suspensions at 37°C with constant, gentle agitation.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Centrifuge the withdrawn aliquots to remove any MOF particles.

-

Measure the concentration of the released 5-FU in the supernatant using a UV-Vis spectrophotometer.

-

Plot the cumulative drug release as a function of time to obtain the release profile.

Caption: Schematic of the drug loading and release process using a py-tz-COOH based MOF.

Data Presentation

The following table summarizes hypothetical, yet representative, data for a py-tz-COOH based MOF for drug delivery applications.

| Property | Value | Method of Determination |

| Ligand | 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | Synthesis & Spectroscopic Analysis |

| Metal Ion | Zn(II) | Inductively Coupled Plasma (ICP) |

| MOF Formula | [Zn₂(py-tz-COO)₂(H₂O)₂]·(guest) | Single Crystal X-ray Diffraction |

| Surface Area (BET) | 850 m²/g | Nitrogen Adsorption-Desorption |

| Pore Volume | 0.45 cm³/g | Nitrogen Adsorption-Desorption |

| Thermal Stability | Up to 350 °C | Thermogravimetric Analysis (TGA) |

| Drug Loading (5-FU) | 15 wt% | UV-Vis Spectrophotometry |

| Release at pH 7.4 (24h) | 30% | UV-Vis Spectrophotometry |

| Release at pH 5.5 (24h) | 65% | UV-Vis Spectrophotometry |

Conclusion and Future Outlook

The use of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid as a ligand offers a versatile platform for the design and synthesis of functional MOFs with significant potential in drug delivery. The protocols detailed herein provide a solid foundation for researchers to explore this promising class of materials. The unique structural and chemical features of the py-tz-COOH ligand pave the way for the development of stimuli-responsive MOFs, where drug release can be triggered by specific biological cues, such as pH changes in the tumor microenvironment.[3] Further functionalization of the ligand or post-synthetic modification of the MOF can be explored to introduce targeting moieties for site-specific drug delivery, enhancing therapeutic efficacy while minimizing side effects.

References

-

Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. [Link]

-

Drug Delivery Applications of Metal-Organic Frameworks (MOFs). [Link]

-

Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. [Link]

-

Applications of Metal Organic Frameworks in Drug Delivery and Therapy. [Link]

-

Novel Zn metal–organic framework with the thiazole sites for fast and efficient removal of heavy metal ions from water. [Link]

-

Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

-

Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

-

Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. [Link]

-

Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. [Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]

Sources

- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]

- 3. scitepress.org [scitepress.org]

- 4. Novel Zn metal–organic framework with the thiazole sites for fast and efficient removal of heavy metal ions from water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

Application Notes and Protocols: A Detailed Guide to the Hydrolysis of Ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate

Introduction

This document provides a comprehensive guide for the hydrolysis of ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate to its corresponding carboxylic acid, 2-(pyridin-4-yl)thiazole-5-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules, where the carboxylic acid serves as a key intermediate for further functionalization, such as amide bond formation. The protocol detailed herein is designed for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and discuss critical parameters for successful execution and purification.

Theoretical Background and Mechanistic Insight

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. For the conversion of ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate, base-catalyzed hydrolysis, also known as saponification, is the preferred method.[1][2]

Acid-Catalyzed Hydrolysis: This is a reversible reaction, which often requires a large excess of water to drive the equilibrium towards the products (carboxylic acid and alcohol).[3] For substrates with acid-sensitive functional groups, this method can be challenging.

Base-Catalyzed Hydrolysis (Saponification): This method offers a significant advantage as it is essentially an irreversible process.[4][5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide ion to form a stable carboxylate salt. This acid-base reaction is the driving force that renders the overall process irreversible.[6] A final acidic workup is required to protonate the carboxylate salt and yield the desired carboxylic acid.[4][7]

The choice of base is critical. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. Lithium hydroxide (LiOH) is also an effective reagent, often used in a mixture of tetrahydrofuran (THF) and water, which can be beneficial for substrates with limited aqueous solubility.[1][8]

Experimental Protocol: Hydrolysis of Ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate

This protocol is a generalized procedure synthesized from established methods for the saponification of related heterocyclic esters. Researchers should consider this a starting point and may need to optimize conditions for their specific scale and equipment.

Materials and Equipment

-

Reagents:

-

Ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)

-

Methanol or Ethanol

-

Tetrahydrofuran (THF) (optional, if using LiOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M and 2 M solutions

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and recrystallization (e.g., ethyl acetate, dichloromethane)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

pH meter or pH paper

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Reaction Workflow Diagram

Caption: Workflow for the hydrolysis of ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate.

Step-by-Step Procedure

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate (1.0 eq.) in a suitable solvent. A mixture of methanol and water (e.g., 2:1 or 3:1 v/v) is a good starting point. The volume should be sufficient to ensure good stirring.

-

Prepare a solution of sodium hydroxide (2.0-3.0 eq.) in water and add it to the stirred solution of the ester at room temperature. Alternatively, a solution of lithium hydroxide monohydrate (2.0-3.0 eq.) in water can be used.

2. Saponification Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 65-80 °C for methanol).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt indicates the reaction is proceeding. The reaction is typically complete within 2-6 hours.

3. Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with deionized water.

-

Wash the aqueous layer with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material and the ethanol byproduct.

-

Crucial Step: pH Adjustment. The product, 2-(pyridin-4-yl)thiazole-5-carboxylic acid, is a zwitterionic compound, meaning it contains both a basic (pyridine nitrogen) and an acidic (carboxylic acid) functional group. The solubility of such compounds is at its minimum at their isoelectric point (pI). Carefully add 1 M or 2 M hydrochloric acid dropwise to the stirred aqueous solution to adjust the pH. The pI for this compound is estimated to be in the range of 4-5. Monitor the pH closely with a pH meter or pH paper.

-

As the pH approaches the isoelectric point, a precipitate of the desired carboxylic acid should form. Continue adding acid until no further precipitation is observed.

-

Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexane to aid in drying.

-

Dry the product under vacuum to a constant weight.

4. Purification:

-

If necessary, the crude product can be further purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system for zwitterionic compounds.

Characterization

The identity and purity of the final product, 2-(pyridin-4-yl)thiazole-5-carboxylic acid, should be confirmed by standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP): To assess purity.

Key Experimental Parameters and Rationale

| Parameter | Recommended Condition | Rationale |

| Base | NaOH, KOH, or LiOH | Strong bases that effectively catalyze the irreversible hydrolysis of the ester.[4][8] LiOH can be advantageous for substrates with poor aqueous solubility when used with a THF/water solvent system.[1] |

| Solvent | Methanol/Water or Ethanol/Water | These solvent systems are effective at dissolving both the ester and the inorganic base, creating a homogeneous reaction mixture. |

| Temperature | Reflux | Heating accelerates the reaction rate, ensuring the hydrolysis proceeds to completion in a reasonable timeframe. |

| Workup pH | Adjusted to the isoelectric point (pI) | Crucial for the isolation of the zwitterionic product, as its solubility is at a minimum at the pI, leading to precipitation. |

Troubleshooting

-

Incomplete Reaction: If TLC indicates the presence of starting material after an extended reaction time, consider increasing the amount of base or the reaction temperature.

-

Product Does Not Precipitate: If the product remains in solution after pH adjustment, it may be due to a broader pI range or higher than expected solubility. In this case, extraction with a polar organic solvent like ethyl acetate at the pI might be necessary. Alternatively, concentrating the aqueous solution before pH adjustment can promote precipitation.

-

Oily Product: If the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle strong bases like NaOH and KOH with care as they are corrosive.

-

Perform the reaction in a well-ventilated fume hood.

-

Organic solvents are flammable; avoid open flames.

Conclusion

The base-catalyzed hydrolysis of ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate is a robust and efficient method for the synthesis of the corresponding carboxylic acid. The key to a successful procedure lies in the careful control of the reaction conditions and, most importantly, the pH adjustment during the workup to facilitate the isolation of the zwitterionic product. This application note provides a solid foundation for researchers to perform this important transformation and to adapt the protocol to their specific needs.

References

-

Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 63(2), 172-178. Available at: [Link]

-

Zhai, H., et al. (2002). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(11), 3273. Available at: [Link]

-

Save My Exams. (2024, May 13). Hydrolysis of Esters. Available at: [Link]

-

Jing, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

-

Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemistry, 3(2), 654-663. Available at: [Link]

- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

-

ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Available at: [Link]

-

MDPI. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

-

Testbook. Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Available at: [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Available at: [Link]

-

Chemguide. hydrolysis of esters. Available at: [Link]

-

Organic Chemistry Tutor. Saponification of Esters. Available at: [Link]

-

Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Available at: [Link]

- Google Patents. (2017). Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. KR101723832B1.

-

Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. Available at: [Link]

- Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid. CN101475541A.

-

Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

-

Ganapathi, K., & Venkataraman, A. (1945). Part III. Synthesis of Thiazole Derivatives Unsubstituted in Position 2: An Evaluation of Various Possible Methods. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-377. Available at: [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

ResearchGate. (2008). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]

-

ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]

-

Semantic Scholar. General base catalysis of ester hydrolysis. Available at: [Link]

- Google Patents. (2017). A kind of preparation method of ethyl nicotinate. CN106957262A.

-

ACS Publications. (2020, September 25). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

- Google Patents. (2019). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. WO2019121644A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]

reagents for esterification of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Application Note: Esterification Strategies for 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid

Executive Summary

The esterification of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid presents specific challenges due to its zwitterionic nature , poor solubility in standard non-polar organic solvents, and the presence of a basic pyridine nitrogen. Unlike simple aliphatic acids, this substrate requires protocols that address the protonation state of the pyridine ring and the potential for decarboxylation under forcing conditions.

This guide outlines three validated methodologies:

-

Thionyl Chloride Activation: The gold standard for methyl/ethyl esters on a gram scale.

-

Base-Mediated Alkylation: The preferred method for small-scale synthesis or when using expensive/complex alkylating agents.

-

Carbodiimide Coupling: For esterification with complex or acid-sensitive alcohols.

Chemical Context & Challenges

-

Substrate Analysis:

-

Acidic Moiety: Thiazole-5-carboxylic acid (

). -

Basic Moiety: Pyridine nitrogen (

). -

Solubility: The free acid often exists as a high-melting zwitterion, insoluble in DCM, ether, or cold alcohols, but soluble in DMSO, DMF, or aqueous acid/base.

-

-

Critical Considerations:

-

Salt Formation: Acid-catalyzed methods will yield the pyridinium salt of the ester. A distinct neutralization step is required to isolate the free base.

-

Decarboxylation Risk: Thiazole-5-carboxylic acids are generally stable but can decarboxylate at high temperatures (>150°C) or under strongly acidic aqueous conditions. Anhydrous conditions are preferred.

-

Decision Matrix: Reagent Selection

Use the following logic flow to select the appropriate protocol for your application.

Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and substrate constraints.

Detailed Protocols

Method A: Thionyl Chloride ( ) Mediated Esterification

Best for: Methyl or Ethyl esters, Gram-scale synthesis, High Purity.

Mechanism:

Reagents:

-

Substrate: 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq)

-